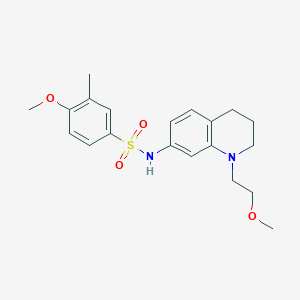

![molecular formula C15H17N3O3S B2665073 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034263-39-1](/img/structure/B2665073.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

カタログ番号 B2665073

CAS番号:

2034263-39-1

分子量: 319.38

InChIキー: OIHVVUVSGPJWFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

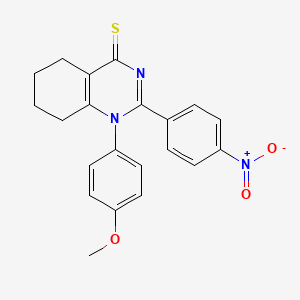

- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure.

- It contains a benzo[b]thiophene ring, an imidazolidine ring, and a carboxamide group.

- The compound may have potential biological activities due to its structural features.

Synthesis Analysis

- The synthesis of this compound involves several steps, including cyclization, amidation, and functional group modifications.

- Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular structure includes the benzo[b]thiophene ring, imidazolidine ring, and carboxamide group.

- Single-crystal X-ray diffraction analysis could provide precise structural information.

Chemical Reactions Analysis

- Investigate any known chemical reactions involving this compound.

- Explore its reactivity with other functional groups or reagents.

Physical And Chemical Properties Analysis

- Investigate solubility, melting point, stability, and other relevant properties.

- Experimental data would be essential for accurate analysis.

科学的研究の応用

-

Antimicrobial Properties

- Field: Microbiology

- Application: Benzothiophene derivatives have been tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: Some compounds displayed high antibacterial activity against S. aureus . For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antibacterial activities .

-

Antifungal Properties

- Field: Mycology

- Application: Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .

-

Antioxidant Properties

- Field: Biochemistry

- Application: Some benzothiophene derivatives showed quite high antioxidant capacities .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .

-

Organic Photoelectric Materials

- Field: Material Science

- Application: Various benzothiophene compounds have been employed as organic photoelectric materials .

- Method: The compounds are synthesized and then used in the fabrication of photoelectric materials .

- Results: The use of benzothiophene compounds has improved the performance of photoelectric materials .

-

Organic Semiconductors

- Field: Electronics

- Application: Several benzothiophene compounds have been used as organic semiconductors .

- Method: The compounds are synthesized and then used in the fabrication of semiconductors .

- Results: The use of benzothiophene compounds has improved the performance of organic semiconductors .

-

Pharmaceutical Intermediates

- Field: Pharmaceutical Chemistry

- Application: Benzothiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

- Method: The compounds are synthesized and then used in the synthesis of pharmaceutical molecules .

- Results: The use of benzothiophene compounds has led to the development of new pharmaceutical molecules .

-

Electrochemical Synthesis

- Field: Electrochemistry

- Application: Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Method: The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results: The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

Safety And Hazards

- Consult safety data sheets and relevant literature for information on toxicity, handling precautions, and hazards.

将来の方向性

- Explore potential applications, further synthesis modifications, and biological studies.

- Investigate its potential as a drug candidate or other functional materials.

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHVVUVSGPJWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)

![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)

![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)

![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)